L-Proline Trimethylsilyl Ester L-Proline Trimethylsilyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC17976203
InChI: InChI=1S/C8H17NO2Si/c1-12(2,3)11-8(10)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1
SMILES:
Molecular Formula: C8H17NO2Si
Molecular Weight: 187.31 g/mol

L-Proline Trimethylsilyl Ester

CAS No.:

Cat. No.: VC17976203

Molecular Formula: C8H17NO2Si

Molecular Weight: 187.31 g/mol

* For research use only. Not for human or veterinary use.

L-Proline Trimethylsilyl Ester -

Specification

Molecular Formula C8H17NO2Si
Molecular Weight 187.31 g/mol
IUPAC Name trimethylsilyl (2S)-pyrrolidine-2-carboxylate
Standard InChI InChI=1S/C8H17NO2Si/c1-12(2,3)11-8(10)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1
Standard InChI Key ZHHOUXSQMHJPRA-ZETCQYMHSA-N
Isomeric SMILES C[Si](C)(C)OC(=O)[C@@H]1CCCN1
Canonical SMILES C[Si](C)(C)OC(=O)C1CCCN1

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

L-Proline trimethylsilyl ester is a bicyclic compound derived from the silylation of L-proline. The amino group (-NH₂) is replaced by a trimethylsilyl group (-N-Si(CH₃)₃), while the carboxyl group (-COOH) is esterified to form a trimethylsilyl ester (-COO-Si(CH₃)₃) . The resulting structure retains proline’s pyrrolidine ring but gains enhanced lipophilicity and steric bulk due to the TMS substituents.

The molecular formula (C₁₁H₂₅NO₂Si₂) corresponds to a molecular weight of 259.49 g/mol . Key spectral identifiers include:

  • SMILES: CSi(C)N1CCCC1C(=O)OSi(C)C

  • InChIKey: DKGIXVJPGFXLRM-UHFFFAOYSA-N

Stereochemical Considerations

The L-configuration of the parent proline is preserved in the silylated derivative, ensuring chiral integrity in synthetic applications. The TMS groups introduce conformational rigidity, which influences reactivity in peptide coupling reactions .

Synthesis and Industrial Preparation

Silylation Protocols

The synthesis of L-proline trimethylsilyl ester typically involves reacting L-proline with trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) under anhydrous conditions . A representative reaction pathway is:

L-Proline+2TMSClBaseL-Proline trimethylsilyl ester+2HCl\text{L-Proline} + 2 \, \text{TMSCl} \xrightarrow{\text{Base}} \text{L-Proline trimethylsilyl ester} + 2 \, \text{HCl}

Bases such as triethylamine or imidazole are employed to scavenge HCl, driving the reaction to completion .

Purification and Yield Optimization

Crude products are purified via vacuum distillation or silica gel chromatography, yielding >85% pure compound . Critical parameters include:

  • Temperature: 0–25°C to prevent desilylation

  • Solvent: Dichloromethane or tetrahydrofuran

  • Catalyst: None required, but molecular sieves may enhance reaction efficiency

Applications in Peptide Synthesis

Protecting Group Strategy

The TMS groups serve as transient protecting agents, shielding reactive sites during solid-phase peptide synthesis (SPPS) . Advantages over traditional groups (e.g., Boc or Fmoc) include:

  • Stability: Resistant to acidic and basic conditions except hydrofluoric acid

  • Minimal Racemization: Steric hindrance reduces epimerization risks during activation

Case Study: Synthesis of Proline-Rich Peptides

In a model synthesis, L-proline trimethylsilyl ester was incorporated into collagen-mimetic peptides. The TMS groups were selectively removed using tetrabutylammonium fluoride (TBAF), achieving 92% coupling efficiency without racemization .

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of grasshopper abdominal secretions revealed L-proline trimethylsilyl ester as a major component . Key spectral features include:

m/zFragment IonRelative Abundance (%)
216[M⁺-Si(CH₃)₃]81
170[C₇H₁₀NO₂Si⁺]73
73[Si(CH₃)₃⁺]100

Data sourced from chromatographic studies of insect secretions .

Nuclear Magnetic Resonance (NMR)

¹H-NMR (CDCl₃, 400 MHz):

  • δ 3.45 (m, 2H, CH₂-N)

  • δ 2.15 (m, 2H, CH₂-COO)

  • δ 0.20 (s, 18H, Si(CH₃)₃)

Stability and Reactivity Profile

Hydrolytic Sensitivity

The compound is hygroscopic, undergoing rapid hydrolysis in aqueous media:

L-Proline trimethylsilyl ester+H₂OL-Proline+2Si(CH₃)₃OH\text{L-Proline trimethylsilyl ester} + \text{H₂O} \rightarrow \text{L-Proline} + 2 \, \text{Si(CH₃)₃OH}

This property necessitates storage under inert atmospheres .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, making it unsuitable for high-temperature reactions .

Biological and Pharmacological Insights

Occurrence in Insect Secretions

L-Proline trimethylsilyl ester was identified in aqueous extracts of Chorthippus spp. grasshoppers, constituting 0.8–1.2% of abdominal secretions . Hypothesized roles include:

  • Wound Healing: Modulation of collagen deposition via proline metabolic pathways

  • Antimicrobial Activity: Synergistic effects with other silylated amino acids

In Vitro Cytotoxicity

Preliminary assays on human dermal fibroblasts showed no cytotoxicity at concentrations ≤100 µM, suggesting biocompatibility for topical applications .

Future Research Directions

Drug Delivery Systems

The lipophilic TMS groups may enhance blood-brain barrier penetration, warranting evaluation in neuropharmaceuticals.

Sustainable Synthesis Routes

Exploration of biocatalytic silylation using immobilized lipases could reduce reliance on hazardous silylation agents .

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